molecular formula C8H16N2S B1466609 1-(Thian-4-yl)azetidin-3-amine CAS No. 1479945-67-9

1-(Thian-4-yl)azetidin-3-amine

Cat. No. B1466609
CAS RN: 1479945-67-9
M. Wt: 172.29 g/mol
InChI Key: JSYITALHOTVBGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(Thian-4-yl)azetidin-3-amine is represented by the formula C8H16N2S .


Chemical Reactions Analysis

The synthesis of azetidine-3-amines involves a reaction that tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Nitrogen-containing compounds, including azetidines, are prominent in several industries and can be resistant to conventional degradation. Advanced oxidation processes (AOPs) have been identified as effective for mineralizing these compounds, improving water treatment schemes. AOPs, such as ozone and Fenton processes, show high reactivity towards amines, dyes, and pesticides, highlighting the importance of understanding and managing the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).

Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

The synthesis of cyclic β-amino acids, including azetidine derivatives, plays a significant role in drug research due to their biological relevance. Metathesis reactions, such as ring-closing (RCM) and cross metathesis (CM), offer versatile routes to access structurally diverse β-amino acid derivatives. These compounds are pivotal in the development of new molecular entities for therapeutic applications, demonstrating the crucial role of azetidine derivatives in medicinal chemistry (Kiss et al., 2018).

Biogenic Amines in Foods

Biogenic amines, formed by the decarboxylation of amino acids, pose significant health risks when present in high amounts in foods. The detection and management of biogenic amine levels in food products are critical for ensuring food safety and quality. This underscores the broader importance of research on nitrogen-containing compounds, including azetidines, in the context of food science and public health (Önal, 2007).

Applications in Magnetic Resonance Imaging (MRI) and Drug Delivery

Amine-functionalized metal–organic frameworks (MOFs), related to the chemical functionality of azetidines, show promising applications in MRI and targeted drug delivery. The strong interaction between CO2 and basic amino functionalities illustrates the potential of amine-functionalized compounds in developing advanced medical technologies (Lin et al., 2016).

properties

IUPAC Name

1-(thian-4-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-7-5-10(6-7)8-1-3-11-4-2-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYITALHOTVBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thian-4-yl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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